![molecular formula C9H10BrNO2 B8158201 3-Bromo-5-ethoxybenzamide](/img/structure/B8158201.png)
3-Bromo-5-ethoxybenzamide
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Overview
Description
3-Bromo-5-ethoxybenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxybenzamide typically involves the bromination of 5-ethoxybenzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 3-azido-5-ethoxybenzamide or 3-thiocyanato-5-ethoxybenzamide.
Oxidation: Formation of 3-bromo-5-ethoxybenzoic acid.
Reduction: Formation of 3-bromo-5-ethoxyaniline.
Scientific Research Applications
3-Bromo-5-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxybenzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Bromo-5-chloro-2-ethoxybenzamide: This compound has a similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
3-Bromo-5-methoxybenzamide: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and interaction with biological targets.
Uniqueness: 3-Bromo-5-ethoxybenzamide is unique due to the presence of both bromine and ethoxy substituents, which confer specific electronic and steric properties. These properties can influence its reactivity in chemical reactions and its interaction with biological molecules, making it a valuable compound for various applications.
Biological Activity
3-Bromo-5-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 3-position and an ethoxy group at the 5-position of a benzamide structure. This configuration influences its solubility, reactivity, and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H12BrN2O2 |
Molecular Weight | 284.12 g/mol |
Solubility | Soluble in organic solvents; moderate solubility in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The bromine and ethoxy substituents enhance its binding affinity and specificity, potentially modulating pathways related to:
- Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.
- Anticancer Properties : Modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.
Table 1: Antibacterial Activity Results
Bacterial Strain | MIC (μg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 4 | Complete inhibition after 12h |
Bacillus subtilis | 8 | Reduction below detectable limit after 3h |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of this compound on human bladder cancer cells (T24T). The compound was administered at concentrations ranging from 10 to 50 μM, resulting in a dose-dependent decrease in cell viability.
Table 2: Effects on Cancer Cell Viability
Concentration (μM) | Cell Viability (%) |
---|---|
10 | 80 |
25 | 60 |
50 | 30 |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like this compound. Preliminary data suggest that the compound has favorable stability in liver microsomes, indicating potential for systemic use.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life in human liver microsomes | ~112 min |
Clearance rate | Low clearance (15.52 mL/min/kg) |
Properties
IUPAC Name |
3-bromo-5-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORGTRUOGNUQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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